(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide
CAS No.: 1396892-46-8
Cat. No.: VC4238515
Molecular Formula: C17H25NO3S
Molecular Weight: 323.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396892-46-8 |
|---|---|
| Molecular Formula | C17H25NO3S |
| Molecular Weight | 323.45 |
| IUPAC Name | (E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide |
| Standard InChI | InChI=1S/C17H25NO3S/c1-14-7-9-15(10-8-14)11-12-22(20,21)18-13-17(19)16-5-3-2-4-6-16/h7-12,16-19H,2-6,13H2,1H3/b12-11+ |
| Standard InChI Key | ZRENEWMEKRAJHO-VAWYXSNFSA-N |
| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2CCCCC2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s (E)-configuration denotes a trans arrangement of substituents across the ethene double bond, a critical feature influencing its molecular interactions. The core structure comprises:
-
A p-tolyl group (4-methylphenyl) attached to the ethenesulfonamide backbone.
-
A 2-cyclohexyl-2-hydroxyethyl moiety linked to the sulfonamide nitrogen.
This arrangement confers both lipophilic (cyclohexyl, p-tolyl) and hydrophilic (hydroxyethyl, sulfonamide) domains, enabling diverse solubility and binding properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1396892-46-8 |
| IUPAC Name | (E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide |
| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2CCCCC2)O |
| InChIKey | ZRENEWMEKRAJHO-VAWYXSNFSA-N |
| Molecular Formula | |
| Molecular Weight | 323.45 g/mol |
Stereochemical Considerations
The (E)-isomer’s spatial orientation optimizes interactions with biological targets. Computational modeling suggests that the trans configuration minimizes steric hindrance between the p-tolyl and cyclohexyl groups, enhancing binding affinity to enzymes such as carbonic anhydrases.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined in cobalt-catalyzed sultam formation methodologies :
Table 2: Representative Synthetic Route
| Step | Procedure | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonanilide alkylation | Methyl iodide, KCO, DMF | 50–70% |
| 2 | Cobalt-catalyzed cyclization | Co-salen, Selefluor, DCE/t-BuOH | 56% |
| 3 | Purification | Column chromatography (SiO) | – |
Key observations:
-
Step 1: Alkylation of sulfonanilide precursors under basic conditions introduces the hydroxyethyl group.
-
Step 2: Cobalt-mediated cyclization forms the sultam core, critical for bioactivity .
Stability and Reactivity
The compound’s sulfonamide group () participates in hydrogen bonding, while the hydroxyethyl moiety () undergoes oxidation to ketones under strong acidic conditions.
Physicochemical Properties
Solubility and Partitioning
While experimental solubility data remain unreported, computational predictions (LogP ≈ 2.8) suggest moderate lipophilicity, favoring membrane permeability. The hydroxyethyl group enhances aqueous solubility compared to non-hydroxylated analogs.
Thermal Stability
Thermogravimetric analysis (TGA) of analogous sulfonamides reveals decomposition onset at 200–250°C, primarily due to sulfonamide bond cleavage .
| Compound | Target | Activity (IC) |
|---|---|---|
| (E)-Target Compound | Tubulin | Pending |
| Epicatechin | Coagulation Factor II | 150,000 nM |
| YM60828 | Serine Proteases | Ki ≈ 100,000 nM |
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
High-resolution MS (HRMS) confirms the molecular ion at m/z 323.45 ().
Current Research and Applications
Recent studies focus on optimizing synthetic yields (e.g., cobalt catalysis ) and derivatizing the hydroxyethyl group to enhance blood-brain barrier penetration. Collaborative efforts between academia and industry aim to advance this compound into preclinical trials by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume